

Application Note: Cell-Based Characterization of DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine

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Compound of Interest

Compound Name: *DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine*

CAS No.: 10128-06-0

Cat. No.: B155876

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Introduction & Compound Profile

DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine (also known as

-methyl-3,4-dimethoxyphenylalanine) is a structural analog of the antihypertensive drug Methyldopa and the neurotransmitter precursor L-DOPA. Structurally, it features a methylated -carbon (conferring resistance to monoamine oxidase and decarboxylase degradation) and methoxy-protected catechol groups.

In drug discovery, this compound serves two critical roles:

- **LAT1 (SLC7A5) Transport Probe:** As a lipophilic phenylalanine analog, it is a candidate substrate/inhibitor for the Large Neutral Amino Acid Transporter 1 (LAT1), a key target in oncology and blood-brain barrier (BBB) delivery.
- **Metabolic Precursor/Reference:** It functions as a probe for O-demethylation pathways (mediated by CYP450s) to generate active catecholamines or Methyldopa in situ.

Chemical Structure & Properties

Property	Detail
IUPAC Name	2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid
Molecular Formula	
Molecular Weight	239.27 g/mol
Solubility	Soluble in DMSO (>20 mg/mL); slightly soluble in water.
Key Feature	-methyl group blocks AADC-mediated decarboxylation; Methoxy groups increase lipophilicity compared to Methyl dopa.

Biological Context & Mechanism[1][2][3][4][5]

The utility of **DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine** lies in its interaction with amino acid transporters and metabolic enzymes.

Signaling & Transport Pathway

The following diagram illustrates the compound's predicted entry via LAT1 and potential metabolic fate.



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Figure 1: Proposed transport and metabolic activation pathway. The compound competes for LAT1 entry and may undergo bioactivation to Methyl dopa.

Application 1: LAT1-Mediated Transport Competition Assay

Objective: Determine the affinity of **DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine** for the LAT1 transporter by assessing its ability to inhibit the uptake of a radiolabeled reference substrate (

-L-Leucine or

-L-Phenylalanine).

Cell Model: PC12 (Rat pheochromocytoma) or MCF-7 (Breast cancer) cells. These lines highly express LAT1.

Materials

- Cell Line: PC12 cells (ATCC CRL-1721).
- Tracer:
 - L-Leucine (PerkinElmer).
- Test Compound: **DL-3-(3,4-Dimethoxyphenyl)-2-methylalanine** (dissolved in DMSO).
- Control Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific System L inhibitor.
- Transport Buffer: HBSS (pH 7.4) free of amino acids.

Experimental Protocol

- Cell Seeding:
 - Seed PC12 cells at

cells/well in 24-well poly-D-lysine coated plates.
 - Culture for 48 hours until 80-90% confluence.

- Pre-Incubation:
 - Aspirate culture medium.
 - Wash cells

with warm () Na⁺-free Choline-HBSS (to isolate Na⁺-independent System L transport).
 - Incubate cells in 500 μL warm Choline-HBSS for 10 minutes to deplete intracellular amino acids.
- Uptake Phase (The "Zero-Trans" Condition):
 - Prepare uptake solution: Choline-HBSS containing 0.5 μCi/mL

-L-Leucine + Test Compound (Concentration range: 0.1 μM – 1000 μM).
 - Control: Use 10 mM BCH as a positive control for 100% inhibition.
 - Add 250 μL of uptake solution to cells.
 - Incubate for exactly 2 minutes at

. (Short time is critical to measure initial rate).
- Termination & Lysis:
 - Rapidly aspirate uptake solution.
 - Wash

with ice-cold PBS (stops transport).
 - Lyse cells with 200 μL 0.1 N NaOH / 1% SDS.
- Quantification:
 - Transfer lysate to scintillation vials with scintillation cocktail.

- Measure CPM (Counts Per Minute) using a beta-counter.
- Perform BCA protein assay on a lysate aliquot for normalization.

Data Analysis

Calculate the

Inhibition relative to vehicle control:

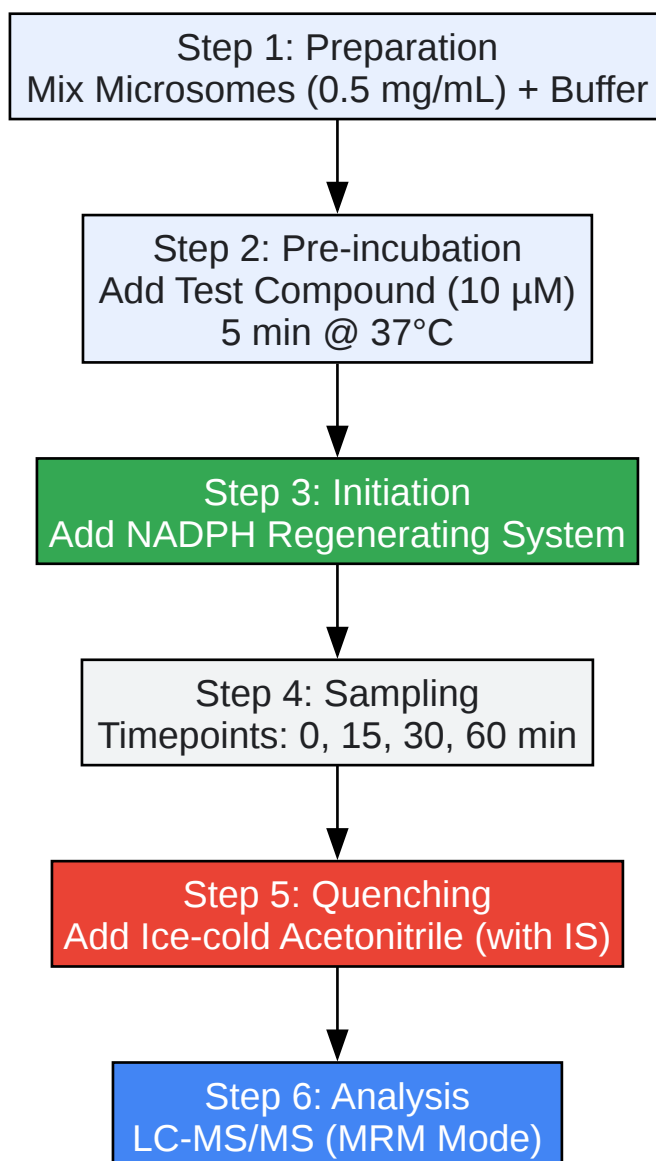
- Plot

Uptake vs. Log[Compound] to determine the IC₅₀.

Application 2: Metabolic Stability & Bioactivation

Objective: Assess the O-demethylation of the dimethoxy analog into Methyldopa using liver microsomes or hepatocytes. This validates the compound's potential as a prodrug.[\[1\]](#)

Experimental Workflow



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Figure 2: Microsomal stability assay workflow.

LC-MS/MS Detection Parameters

Accurate quantification requires specific Mass Transitions (MRM).

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Ionization Mode
Dimethoxy Analog	240.1	194.1 (Loss of COOH)	20	ESI Positive
Methyl dopa	212.1	166.1 (Catechol frag)	25	ESI Positive
Internal Standard	215.1 (d3-Methyl dopa)	169.1	25	ESI Positive

Protocol Note: Since the compound is racemic (DL), use a Chiral HPLC column (e.g., Chiralpak zwix(+)) if distinguishing the metabolism of D- vs L-enantiomers is required.

Troubleshooting & Critical Considerations

Issue	Probable Cause	Solution
High Background in Uptake Assay	Incomplete washing or non-specific binding.	Use ice-cold washing buffer. Include a "0°C control" to subtract non-specific binding.
Low Solubility	Lipophilicity of methoxy groups.	Dissolve stock in 100% DMSO; ensure final assay concentration of DMSO is <0.5%.
No Metabolism Observed	Lack of specific CYP isozymes.	Ensure microsomes are active. Test with recombinant CYP2D6 (common for O-demethylation).

References

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Sources

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